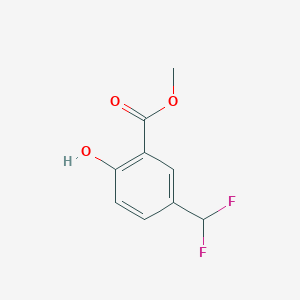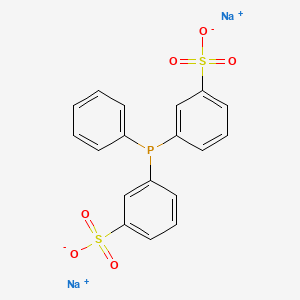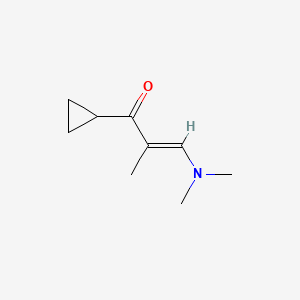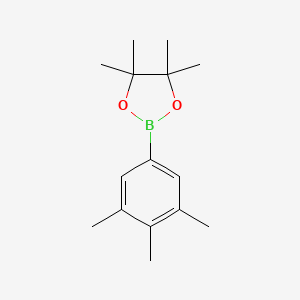![molecular formula C19H13Cl6N3 B15092055 2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 389579-66-2](/img/structure/B15092055.png)
2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with an ethyl substituent and a triazine ring with trichloromethyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid. The resulting 4’-ethyl-[1,1’-biphenyl] is then subjected to further functionalization to introduce the triazine ring.
The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines or nitriles
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The ethyl group on the biphenyl core can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield benzoic acid derivatives, while substitution of trichloromethyl groups can produce various substituted triazines.
Scientific Research Applications
2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through various pathways. The biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins, while the triazine ring can form hydrogen bonds or coordinate with metal ions. The trichloromethyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(dichloromethyl)-1,3,5-triazine
- 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
Uniqueness
The uniqueness of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the biphenyl core and the triazine ring, along with the trichloromethyl groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
389579-66-2 |
|---|---|
Molecular Formula |
C19H13Cl6N3 |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H13Cl6N3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h3-10H,2H2,1H3 |
InChI Key |
XBWGBEZTVOHKSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)




![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)
methanone](/img/structure/B15092027.png)




![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)
